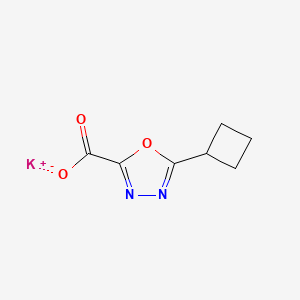
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3K. It is a member of the oxadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring, making it a subject of interest for researchers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine to mediate the cyclization process . The reaction conditions often require a controlled temperature environment to ensure the proper formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .
Aplicaciones Científicas De Investigación
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit key proteins involved in cell proliferation, such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, and epidermal growth factor receptor (EGFR). These interactions can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt: This compound shares the oxadiazole ring but has a methyl group instead of a cyclobutyl group.
5-Amino-1,3,4-oxadiazole-2-carboxylic acid potassium salt: This compound has an amino group attached to the oxadiazole ring.
Uniqueness: Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is unique due to its cyclobutyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C7H7KN2O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
potassium;5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O3.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-4;/h4H,1-3H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
CTUADTXENMHTMW-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C1)C2=NN=C(O2)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



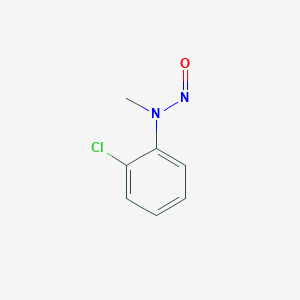
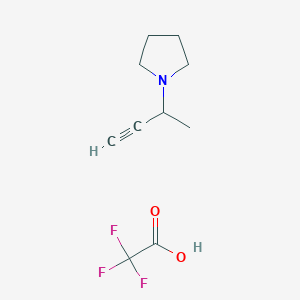

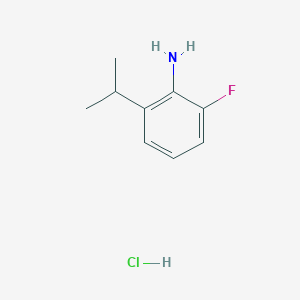
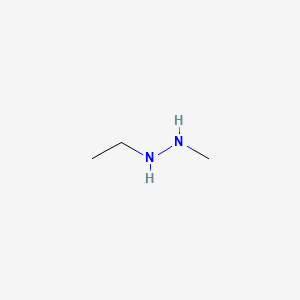
![3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid](/img/structure/B15308984.png)
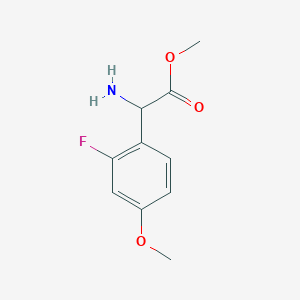
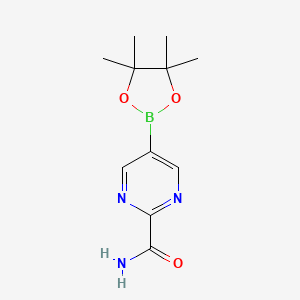
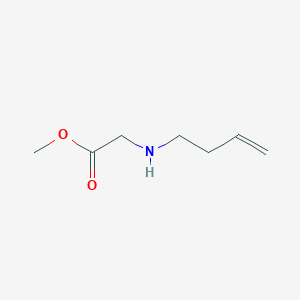


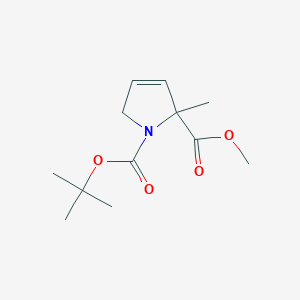
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)
